7-Fluoroindanylamine

Agrochemical Synthesis SDHI Fungicide Rearrangement Chemistry

Researchers often face isomer mismatch in indanylamine sourcing, leading to failed syntheses. 7-Fluoroindanylamine (CAS 1071449-14-3) resolves this with validated utility as a key intermediate in the acid-catalyzed rearrangement pathway to fluindapyr-class SDHI fungicides, a route not accessible using 4- or 6-fluoro isomers. Procurement highlights: ≥95% purity, both racemic and (1S)-enantiomer available, storage at 2-8°C sealed dry.

Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
Cat. No. B7968367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoroindanylamine
Molecular FormulaC9H10FN
Molecular Weight151.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C(=CC=C2)F
InChIInChI=1S/C9H10FN/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8H,4-5,11H2
InChIKeyWJKDEUGZOJWUPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoroindanylamine: Chemical Class & Procurement


7-Fluoroindanylamine (CAS: 1071449-14-3) is a fluorinated chiral amine building block belonging to the indanylamine class, with a molecular formula of C₉H₁₀FN and a molecular weight of 151.18 g/mol . The compound is commercially available as both the racemic mixture (CAS 1071449-14-3) and the enantiopure (1S)-stereoisomer (CAS 1113025-33-4), with typical catalog purity specifications of ≥95% [1]. Its rigid indane scaffold, combined with the electronegative fluorine substituent at the 7-position, makes it a privileged intermediate in the design of CNS-targeted pharmaceuticals and SDHI agrochemical active ingredients [2][3].

7-Fluoroindanylamine: Positional Isomer Differentiation


Fluorinated indanylamines cannot be treated as interchangeable procurement items. Substitution patterns (4-, 6-, vs. 7-fluoro) significantly alter physicochemical properties including pKa and LogP, thereby influencing binding conformation, metabolic stability, and synthetic coupling efficiency [1]. Furthermore, 7-Fluoroindanylamine specifically serves as a documented key intermediate in the validated rearrangement pathway to fluindapyr-class SDHI fungicides, a distinct synthetic utility not shared by 4-fluoro or 6-fluoro positional isomers [2]. The lack of direct, head-to-head comparative potency data in public literature necessitates that selection be driven by documented synthetic tractability, defined stereochemistry availability, and specific application fit rather than extrapolated biological superiority.

7-Fluoroindanylamine: Evidence of Application Specificity


Exclusive Fluindapyr Synthesis Intermediate

7-Fluoroindanylamine demonstrates a unique and quantifiable differentiation in agrochemical synthesis not shared by its 4-fluoro or 6-fluoro positional isomers. Specifically, the trimethylated 7-fluoroindanylamine salt (compound 111) is a documented and essential intermediate in the validated rearrangement pathway for synthesizing fluindapyr, an SDHI fungicide [1]. The synthetic route, which proceeds via a Skraup cyclization, hydrogenation, acetylation, and acid-catalyzed rearrangement, specifically incorporates the 7-fluoro substitution pattern to yield the correct final active ingredient [1]. The 4-fluoro and 6-fluoro isomers are not documented as intermediates in this specific, high-value rearrangement pathway, which targets a product (fluindapyr) with a defined global market and resistance profile [2].

Agrochemical Synthesis SDHI Fungicide Rearrangement Chemistry

Predicted Binding Conformation vs. 4- and 6-Fluoro Isomers

While direct biological data for 7-fluoroindanylamine is limited, computational and molecular sieving analyses provide a quantifiable basis for differentiation from its positional isomers. The 7-fluoro substitution pattern yields a molecular shape and electron density distribution distinct from 4-fluoro and 6-fluoro isomers, which directly impacts its predicted binding conformation within enzyme active sites and its performance in molecular recognition systems such as FRET/BRET assays [1][2]. Specifically, the indanylamine scaffold is a privileged motif for dopamine D2/D3 receptor ligands, and the precise position of the fluorine atom influences the ligand's ability to be accommodated in the binding pocket and its potential for subsequent functionalization with fluorescent tags [1].

Computational Chemistry Molecular Recognition Receptor Binding

(1S)-Enantiomer vs. Racemate: Stereochemical Purity

The availability of (1S)-7-Fluoroindanylamine (CAS 1113025-33-4) as a distinct, stereochemically defined entity represents a critical procurement differentiator from the racemic mixture (CAS 1071449-14-3) [1]. While both forms are typically supplied at ≥95% chemical purity, the (1S)-enantiomer is specifically required for asymmetric syntheses where stereochemical outcome dictates biological activity or material properties . Patents for enantiomeric indanylamine derivatives emphasize that processes for manufacturing either (R)- or (S)-propynylaminoindans rely on optically active catalysts and defined stereochemistry, making the procurement of a single, well-characterized enantiomer essential for reproducibility and patent compliance [2].

Chiral Synthesis Stereochemistry Quality Control

7-Fluoroindanylamine: Verified Application Scenarios


SDHI Fungicide Intermediate Synthesis

This scenario is ideal for procurement of 7-fluoroindanylamine when the objective is to replicate or develop syntheses related to fluindapyr, an SDHI fungicide. The validated synthetic pathway, which involves the acid-catalyzed rearrangement of an acetamide to a trimethylated 7-fluoroindanylamine salt, specifically requires the 7-fluoro substitution pattern to proceed correctly [1]. Using 4-fluoro or 6-fluoro isomers in this pathway would not yield the desired rearrangement product, confirming the compound's unique utility in this specific, commercially relevant chemical process.

Dopamine D2/D3 Receptor Ligand Development

Procurement of 7-fluoroindanylamine is strategically relevant for medicinal chemistry programs targeting CNS disorders, particularly those involving dopamine D2 and D3 receptors. The indanylamine scaffold is a privileged motif for these receptors, and the 7-fluoro substituent provides a distinct structural vector that influences binding pocket accommodation and the potential for subsequent functionalization into fluorescent probes for FRET/BRET assays [2]. This scenario is supported by SAR inferences that the fluorine position critically modulates molecular recognition, making the 7-fluoro isomer a valuable tool for exploring novel chemical space in GPCR-targeted drug discovery [3].

eNOS Upregulator & Cardiovascular Drug Synthesis

This scenario applies when procuring (1S)-7-Fluoroindanylamine for use in the synthesis of acylated indanyl amines, which are patented as upregulators of endothelial nitric oxide synthase (eNOS) and potential therapeutics for cardiovascular diseases [4]. The patent literature explicitly describes indanyl amines, including those with specific stereochemistry, as key starting materials [5]. Therefore, sourcing the defined (1S)-enantiomer is critical for replicating patented synthetic routes and ensuring the correct stereochemical outcome, which is a prerequisite for biological activity in this therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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